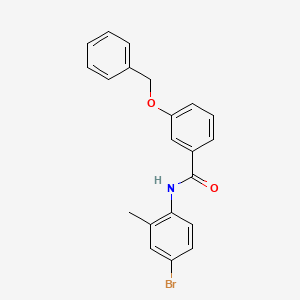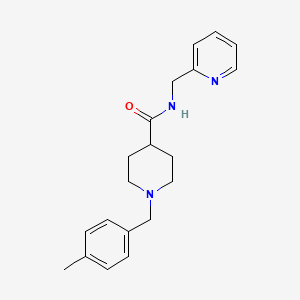![molecular formula C25H18ClN3O2S B4930596 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic small molecule that belongs to the class of carbonic anhydrase inhibitors.
作用機序
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is necessary for many physiological processes. Inhibition of carbonic anhydrase activity can lead to a decrease in tumor growth, reduction in intraocular pressure, and increase in bone mineral density.
Biochemical and Physiological Effects
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase IX in cancer cells leads to reduced tumor growth and increased sensitivity to chemotherapy. Inhibition of carbonic anhydrase activity in the eye leads to a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of carbonic anhydrase II in bone cells leads to an increase in bone mineral density, which is beneficial in the treatment of osteoporosis.
実験室実験の利点と制限
The advantages of using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide in lab experiments include its specificity for carbonic anhydrase enzymes, its small size, and its synthetic nature. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide include further research into its potential applications in cancer treatment, glaucoma, and osteoporosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. The development of more potent and selective carbonic anhydrase inhibitors could also be a future direction for this field of research.
合成法
The synthesis of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide involves the reaction of 5-chloro-1-naphthalenol with thiocarbonyldiimidazole, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid benzyl ester. The product is then treated with hydrochloric acid to obtain the final compound.
科学的研究の応用
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide has been studied for its potential applications in various fields such as cancer treatment, glaucoma, and osteoporosis. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and metastasis. Inhibition of this enzyme has been shown to reduce tumor growth and increase sensitivity to chemotherapy. In glaucoma, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide has been found to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye. In osteoporosis, it has been shown to increase bone mineral density by inhibiting carbonic anhydrase II, which plays a role in bone resorption.
特性
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-22-14-6-11-19-20(22)12-5-13-21(19)24(31)29-25(32)28-18-10-4-9-17(15-18)27-23(30)16-7-2-1-3-8-16/h1-15H,(H,27,30)(H2,28,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDOACDRNJBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)
![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![3-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4930552.png)

![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)

![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
